molecular formula C36H54O4 B12658782 Bis(nonylphenyl) adipate CAS No. 25550-79-2

Bis(nonylphenyl) adipate

Cat. No.: B12658782
CAS No.: 25550-79-2
M. Wt: 550.8 g/mol
InChI Key: NECICMYQQDSCJO-UHFFFAOYSA-N
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Description

Bis(nonylphenyl) adipate: is an organic compound with the molecular formula C36H54O4 . It is a type of adipate ester, specifically formed by the esterification of adipic acid with nonylphenol. This compound is known for its use as a plasticizer, which enhances the flexibility and durability of polymers. It is also used in various industrial applications due to its chemical stability and low volatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(nonylphenyl) adipate is synthesized through the esterification reaction between adipic acid and nonylphenol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures, typically around 150-200°C. The use of a vacuum system helps in the removal of water and other by-products, ensuring a high yield of the desired ester. The final product is then purified through distillation or other separation techniques to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: Bis(nonylphenyl) adipate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(nonylphenyl) adipate is used as a plasticizer in the production of flexible polymers, such as polyvinyl chloride (PVC). It enhances the flexibility, durability, and processability of these materials .

Biology and Medicine: In biological research, this compound is used as a model compound to study the effects of plasticizers on biological systems. It is also investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of certain drugs .

Industry: In the industrial sector, this compound is used in the formulation of lubricants, coatings, and adhesives. Its chemical stability and low volatility make it suitable for high-performance applications .

Mechanism of Action

The mechanism of action of bis(nonylphenyl) adipate primarily involves its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces between polymer chains, thereby increasing their flexibility and reducing brittleness. This effect is achieved through the interaction of the ester groups with the polymer chains, which disrupts the regular packing of the polymer molecules .

Comparison with Similar Compounds

    Bis(2-ethylhexyl) adipate: Another adipate ester used as a plasticizer with similar properties but different alkyl groups.

    Dioctyl adipate: A commonly used plasticizer with a similar structure but different alkyl chain lengths.

    Diisononyl adipate: Similar in structure but with branched alkyl chains.

Uniqueness: Bis(nonylphenyl) adipate is unique due to its specific nonylphenyl groups, which provide distinct chemical and physical properties compared to other adipate esters. Its higher molecular weight and specific structural features contribute to its enhanced performance as a plasticizer in certain applications .

Biological Activity

Bis(nonylphenyl) adipate (BNPA) is a synthetic ester derived from nonylphenol and adipic acid. It is primarily used as a plasticizer in various polymer applications, particularly in the production of flexible PVC. Given its widespread use, understanding its biological activity is crucial for assessing potential health risks associated with exposure.

Chemical Structure and Properties

BNPA is characterized by its large nonylphenyl groups which contribute to its lipophilicity. This property influences its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

Biological Activity Overview

Research indicates that compounds similar to BNPA, especially those containing nonylphenol moieties, exhibit various biological activities, including endocrine disruption and adipogenic effects. The following sections detail specific findings related to BNPA's biological activity.

Adipogenic Activity

Recent studies have highlighted the adipogenic potential of chemicals used in plastic products, including BNPA.

  • In Vitro Studies : In murine 3T3-L1 preadipocytes, exposure to BNPA resulted in increased differentiation into adipocytes and enhanced triglyceride accumulation. This was assessed through high-content imaging techniques that quantified lipid droplet formation and proliferation rates .
  • Mechanistic Insights : The adipogenic response appears to be mediated through activation of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipogenesis. This aligns with findings that other nonylphenol derivatives also activate PPARγ, leading to metabolic disruptions .

Toxicological Profile

The toxicological evaluation of nonylphenol derivatives suggests that they may exhibit estrogenic activity and other adverse effects:

  • Acute Toxicity : Studies indicate that the acute toxicity of nonylphenol derivatives is relatively low, with LD50 values exceeding 2000 mg/kg body weight in rats. However, sub-lethal effects such as skin irritation and systemic toxicity were observed at higher doses .
  • Long-term Effects : Chronic exposure to nonylphenol has been linked to reproductive toxicity and developmental issues in animal models. The estrogen-like effects observed at doses above 50 mg/kg body weight/day raise concerns about potential endocrine disruption .

Case Studies

Several case studies have documented the effects of nonylphenols and their derivatives:

  • Study on Female Rats : In a study where female rats received oral doses of nonylphenol, significant accumulation was noted in the liver and reproductive organs. This suggests a potential for bioaccumulation and long-term health implications .
  • Human Health Assessment : A comprehensive assessment indicated that exposure to nonylphenol through consumer products could lead to significant health risks, particularly concerning reproductive health due to its endocrine-disrupting properties .

Data Tables

Study TypeFindings
In Vitro Adipogenic ActivityIncreased differentiation of 3T3-L1 cells into adipocytes; enhanced triglyceride accumulation .
Acute ToxicityLD50 > 2000 mg/kg; sub-lethal effects include skin irritation and systemic toxicity .
Chronic ExposureLinked to reproductive toxicity; estrogen-like effects at doses >50 mg/kg/day .

Properties

CAS No.

25550-79-2

Molecular Formula

C36H54O4

Molecular Weight

550.8 g/mol

IUPAC Name

bis(2-nonylphenyl) hexanedioate

InChI

InChI=1S/C36H54O4/c1-3-5-7-9-11-13-15-23-31-25-17-19-27-33(31)39-35(37)29-21-22-30-36(38)40-34-28-20-18-26-32(34)24-16-14-12-10-8-6-4-2/h17-20,25-28H,3-16,21-24,29-30H2,1-2H3

InChI Key

NECICMYQQDSCJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OC(=O)CCCCC(=O)OC2=CC=CC=C2CCCCCCCCC

Origin of Product

United States

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